3-(5-methyl-1H-indol-2-yl)aniline
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Overview
Description
3-(5-methyl-1H-indol-2-yl)aniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted with a methyl group at the 5-position and an aniline group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-indol-2-yl)aniline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For example, the reaction of 5-methyl-2-nitroaniline with phenylhydrazine in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to ensure high yields and purity. Catalysts such as palladium or copper are frequently used in these reactions. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-indol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Halogenating agents or nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(5-methyl-1H-indol-2-yl)aniline has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-indol-2-yl)aniline involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction. The specific pathways and targets depend on the biological context and the particular derivative being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-ethanamine, N-methyl-: Known for its psychoactive properties.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Used in medicinal chemistry for its therapeutic potential
Uniqueness
3-(5-methyl-1H-indol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(5-methyl-1H-indol-2-yl)aniline |
InChI |
InChI=1S/C15H14N2/c1-10-5-6-14-12(7-10)9-15(17-14)11-3-2-4-13(16)8-11/h2-9,17H,16H2,1H3 |
InChI Key |
MWUKDCHUJRMYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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